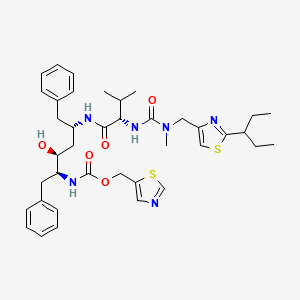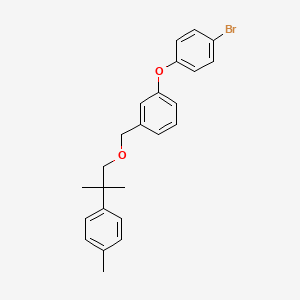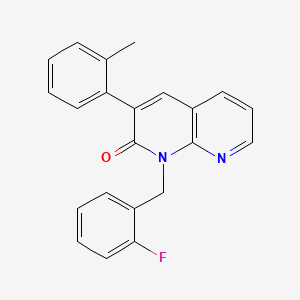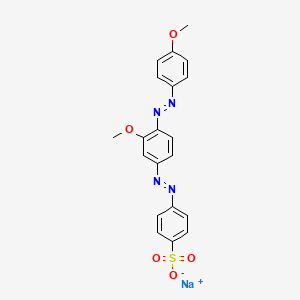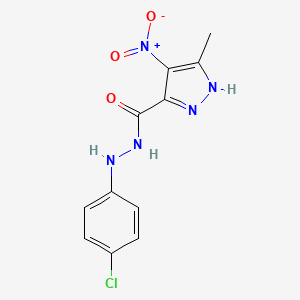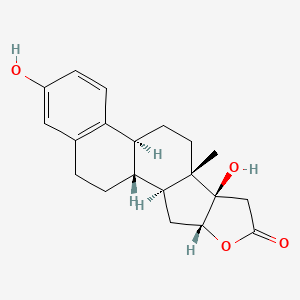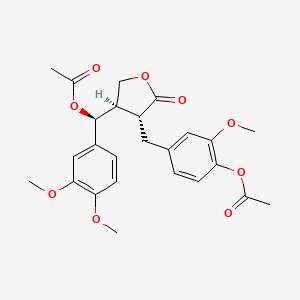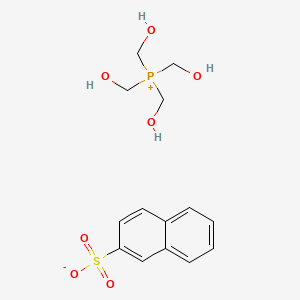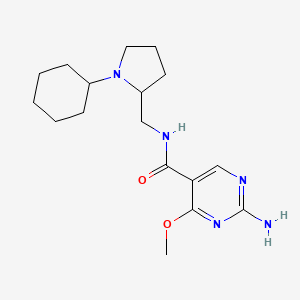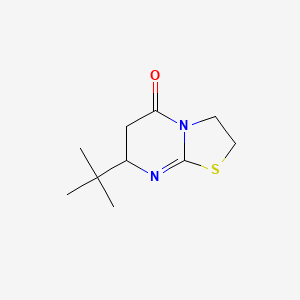
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine moieties. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under controlled conditions to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow processes and microreactor systems may also be employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to its antibacterial effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in its observed biological effects .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Indole-based compounds also share some pharmacological properties, such as antiviral and anticancer activities.
Uniqueness
What sets 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine apart is its fused ring system, which combines the structural features of both thiazole and pyrimidine.
特性
CAS番号 |
81530-28-1 |
|---|---|
分子式 |
C10H16N2OS |
分子量 |
212.31 g/mol |
IUPAC名 |
7-tert-butyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H16N2OS/c1-10(2,3)7-6-8(13)12-4-5-14-9(12)11-7/h7H,4-6H2,1-3H3 |
InChIキー |
WSRFVQRLBOONBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC(=O)N2CCSC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




